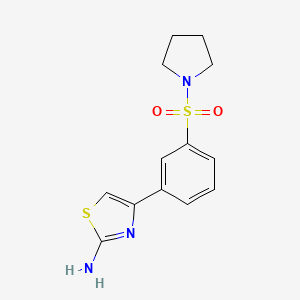

4-(3-(吡咯烷-1-基磺酰基)苯基)噻唑-2-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds similar to “4-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)thiazol-2-amine” often involves the use of pyrrolidine as a starting material . The pyrrolidine ring can be constructed from different cyclic or acyclic precursors, or it can be functionalized if it is preformed . The synthesis often involves the exploration of the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .

Molecular Structure Analysis

The molecular structure of “4-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)thiazol-2-amine” likely involves a pyrrolidine ring, a phenyl group, and a thiazol-2-amine group . The exact structure would depend on the specific synthesis process and the orientation of the substituents .

科学研究应用

合成和抗癌活性

对一系列 4-取代 5-芳基偶氮-2-[1-(吡咯-3-基)亚乙基次肼基]噻唑和相关化合物的合成研究表明,它们对结肠癌和肝癌细胞系具有良好的抗癌活性。这些化合物采用新型碱性催化剂壳聚糖接枝聚(4-乙烯基吡啶)在微波辐射下合成,展示了噻唑衍生物在癌症治疗研究中的潜力 (Gomha 等人,2015 年)。

二价 N(I) 特征和互变异构

N-(吡啶-2-基)噻唑-2-胺表现出动态互变异构,某些异构体结构具有二价 N(I) 特征。量子化学分析确定了六个竞争性的异构体结构,表明复杂的互变异构行为可能会影响这些化合物的给电子性质,从而影响其在各种化学和制药领域的反应性和应用 (Bhatia 等人,2013 年)。

氧化 C-H 官能化

通过氧化 C-S 键形成策略,利用苯碘(III)双(三氟乙酸盐)作为氧化剂,合成了具有生物活性的 N-(吡啶-2-基)苯并[d]噻唑-2-胺。这种无金属方法具有广泛的底物范围和简单的纯化程序,突出了噻唑-2-胺衍生物在合成具有生物相关性的化合物方面的多功能性 (Mariappan 等人,2016 年)。

组蛋白赖氨酸脱甲基酶抑制剂

一系列 N-取代的 4-(吡啶-2-基)噻唑-2-胺衍生物被确定为 JmjC 组蛋白 N-甲基赖氨酸脱甲基酶 (KDM) 的有效抑制剂,展示了这些化合物在开发针对各种疾病(包括癌症)中涉及的表观遗传机制的新型治疗剂中的潜力 (Bavetsias 等人,2016 年)。

未来方向

作用机制

Target of Action

The compound “4-(3-(Pyrrolidin-1-ylsulfonyl)phenyl)thiazol-2-amine” contains a pyrrolidine ring, which is a common structure in many biologically active compounds . Compounds with this structure often have diverse targets, depending on their specific structures and functional groups .

Mode of Action

The mode of action would depend on the specific target of the compound. For example, some compounds with a pyrrolidine ring are known to bind to specific proteins, altering their function .

Biochemical Pathways

The affected pathways would also depend on the specific target of the compound. For instance, some pyrrolidine derivatives have been shown to have antibacterial activity, suggesting they might affect bacterial growth or survival pathways .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its specific structure. Compounds with a pyrrolidine ring are often well-absorbed and can be distributed throughout the body .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound were an inhibitor of a specific enzyme, it might reduce the activity of that enzyme in cells .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For example, the compound might be more or less active at different pH levels, or it might be stabilized or destabilized by certain temperatures .

属性

IUPAC Name |

4-(3-pyrrolidin-1-ylsulfonylphenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3O2S2/c14-13-15-12(9-19-13)10-4-3-5-11(8-10)20(17,18)16-6-1-2-7-16/h3-5,8-9H,1-2,6-7H2,(H2,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTHPLLRFACHTEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C3=CSC(=N3)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-3-((3,4-dimethylphenyl)sulfonyl)-5-(4-(2-fluorophenyl)piperazin-1-yl)-[1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B2557763.png)

![4-(((4-amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio)methyl)-N-(2-hydroxyethyl)benzamide](/img/structure/B2557765.png)

![3-(4-chlorophenyl)-1-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)-6,7,8,9-tetrahydro-1H-cyclohepta[4,5]thieno[2,3-d]pyrimidine-2,4(3H,5H)-dione](/img/structure/B2557767.png)

![N-{4-[(6-cyano-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinolin-11-yl)amino]phenyl}acetamide](/img/structure/B2557770.png)

![1,3,7-Trimethyl-5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2557771.png)

![N-(4-bromophenyl)-3-[(4-ethylphenyl)(methyl)sulfamoyl]thiophene-2-carboxamide](/img/structure/B2557777.png)

![N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2557780.png)

![5-chloro-1-methyl-4-{[(3-methylphenyl)sulfanyl]methyl}-3-phenyl-1H-pyrazole](/img/structure/B2557781.png)

![Methyl 3-methyl-5-[(phenoxycarbonyl)amino]isothiazole-4-carboxylate](/img/structure/B2557782.png)

![2-[6-(3-Chlorophenyl)-2-oxo-10-thia-1,5,6,8-tetrazatricyclo[7.3.0.03,7]dodeca-3(7),4,8-trien-12-yl]-N-pyridin-2-ylacetamide](/img/structure/B2557784.png)